molecular formula C32H47N3O9S B10779150 (4Z,7Z,10Z,12E,14E,16R,17S,19Z)-16-(((R)-2-((S)-4-amino-4-carboxybutanamido)-3-((carboxymethyl)amino)-3-oxopropyl)thio)-17-hydroxydocosa-4,7,10,12,14,19-hexaenoicacid

(4Z,7Z,10Z,12E,14E,16R,17S,19Z)-16-(((R)-2-((S)-4-amino-4-carboxybutanamido)-3-((carboxymethyl)amino)-3-oxopropyl)thio)-17-hydroxydocosa-4,7,10,12,14,19-hexaenoicacid

Cat. No.: B10779150
M. Wt: 649.8 g/mol
InChI Key: RYALZZFZNGJXAF-BQBCQESNSA-N
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Description

Protectin Conjugates in Tissue Regeneration 1 (PCTR1) is an endogenous lipid mediator derived from docosahexaenoic acid. It plays a crucial role in resolving inflammation and promoting tissue regeneration. PCTR1 has shown significant potential in ameliorating acute inflammation and multiple organ damage, particularly in response to gram-negative bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

PCTR1 is synthesized from docosahexaenoic acid through a series of enzymatic reactions. The key enzymes involved in this biosynthesis include lipoxygenases and specialized pro-resolving mediators. The synthetic route involves the conversion of docosahexaenoic acid to 17-hydroperoxy-docosahexaenoic acid, followed by further enzymatic transformations to produce PCTR1 .

Industrial Production Methods

Industrial production of PCTR1 involves the extraction of docosahexaenoic acid from marine sources, followed by its enzymatic conversion to PCTR1. The process requires precise control of reaction conditions, including temperature, pH, and enzyme concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

PCTR1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving PCTR1 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, with controlled temperature and pH to prevent degradation of the compound .

Major Products

The major products formed from the reactions of PCTR1 include various oxidized and reduced derivatives, which retain the anti-inflammatory and pro-resolving properties of the parent compound .

Scientific Research Applications

PCTR1 has a wide range of scientific research applications, including:

Mechanism of Action

PCTR1 exerts its effects through the activation of specific receptors, including the lipoxin A4 receptor (ALX). Upon binding to ALX, PCTR1 activates downstream signaling pathways, such as the SIRT1/NF-κB pathway, which leads to the resolution of inflammation and promotion of tissue regeneration. PCTR1 also regulates the expression of key enzymes involved in fatty acid metabolism, further contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

PCTR1 is unique among lipid mediators due to its dual role in resolving inflammation and promoting tissue regeneration. Similar compounds include:

PCTR1 stands out due to its ability to simultaneously reduce inflammation and enhance tissue repair, making it a promising therapeutic target for various inflammatory and degenerative diseases .

Properties

Molecular Formula

C32H47N3O9S

Molecular Weight

649.8 g/mol

IUPAC Name

(4Z,7Z,10Z,12E,14E,16R,17S,19Z)-16-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-17-hydroxydocosa-4,7,10,12,14,19-hexaenoic acid

InChI

InChI=1S/C32H47N3O9S/c1-2-3-14-17-26(36)27(18-15-12-10-8-6-4-5-7-9-11-13-16-19-29(38)39)45-23-25(31(42)34-22-30(40)41)35-28(37)21-20-24(33)32(43)44/h3,5-8,10-15,18,24-27,36H,2,4,9,16-17,19-23,33H2,1H3,(H,34,42)(H,35,37)(H,38,39)(H,40,41)(H,43,44)/b7-5-,8-6-,12-10+,13-11-,14-3-,18-15+/t24-,25-,26-,27+/m0/s1

InChI Key

RYALZZFZNGJXAF-BQBCQESNSA-N

Isomeric SMILES

CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O

Canonical SMILES

CCC=CCC(C(C=CC=CC=CCC=CCC=CCCC(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

Origin of Product

United States

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